molecular formula C22H21FN4 B12198669 N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12198669
M. Wt: 360.4 g/mol
InChI Key: CTRMMSRTYFJSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 4-fluorophenyl group at the 7-amino position, a methyl group at position 2, a phenyl group at position 3, and an isopropyl (propan-2-yl) substituent at position 4. This scaffold is part of a broader class of compounds investigated for diverse biological activities, including anti-mycobacterial, anti-Wolbachia, and anti-inflammatory properties . The fluorine atom at the para position of the phenyl group enhances electronic effects and metabolic stability, while the isopropyl group contributes to hydrophobic interactions in target binding .

Properties

Molecular Formula

C22H21FN4

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21FN4/c1-14(2)19-13-20(24-18-11-9-17(23)10-12-18)27-22(25-19)21(15(3)26-27)16-7-5-4-6-8-16/h4-14,24H,1-3H3

InChI Key

CTRMMSRTYFJSMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts or reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Antitumor Properties:
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a synthesized library of compounds based on this scaffold was screened for activity against human breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. For example, some derivatives have shown promise in targeting Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells .

Antimicrobial Activity

Infectious Disease Treatment:
Another notable application of pyrazolo[1,5-a]pyrimidines is in the treatment of infectious diseases. A derivative was identified as a potential lead compound against tuberculosis through high-throughput screening methods. This highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives in addressing various pathogens and diseases .

Synthesis and Functionalization

Synthetic Approaches:
The synthesis of N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods, including copper-catalyzed reactions that allow for the introduction of diverse functional groups. These synthetic strategies enhance the structural diversity of the resulting compounds and their biological activities .

Functionalization:
Post-synthetic modifications enable researchers to tailor the pharmacological properties of these compounds further. Functionalization can improve solubility, bioavailability, and selectivity towards specific biological targets, making them more effective as therapeutic agents .

Case Studies and Research Findings

StudyCompoundActivityFindings
Pyrazolo[1,5-a]pyrimidine DerivativesAnticancerSignificant growth inhibition in MDA-MB-231 cell line
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntituberculosisIdentified as a potential lead compound
Various DerivativesEnzyme InhibitionEnhanced activity through structural modifications

Comparison with Similar Compounds

Substituent Variations at the 7-Amino Position

The 7-amino group is critical for biological activity. Below are key analogs with differing substituents:

Compound Name 7-Amino Substituent Key Features
Target Compound 4-fluorophenyl Enhanced electronic effects and stability due to fluorine
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890624-32-5) 4-chlorophenyl Chlorine increases lipophilicity but may reduce metabolic stability compared to fluorine
N-(pyridin-2-ylmethyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) Pyridin-2-ylmethyl Alkylamine substituent improves solubility but reduces aromatic interactions
N-benzyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Benzyl Trifluoromethyl at position 2 enhances steric bulk and electron-withdrawing effects

Impact : Aryl substituents like 4-fluorophenyl improve target binding through π-π stacking, while alkyl or pyridinyl groups enhance solubility but may reduce potency in hydrophobic environments .

Variations at Position 5

Position 5 influences steric bulk and hydrophobic interactions:

Compound Name Position 5 Substituent Activity Notes
Target Compound Isopropyl Balanced hydrophobicity; optimal for membrane permeability
3-(4-fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (35) 4-isopropylphenyl Increased steric bulk reduces anti-mycobacterial activity vs. smaller groups
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl Higher hydrophobicity may limit aqueous solubility
3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (47) Phenyl Planar structure enhances stacking but reduces conformational flexibility

Impact : Isopropyl provides moderate hydrophobicity, while bulkier groups (e.g., tert-butyl) may hinder binding in sterically sensitive targets .

Substituent Effects at Positions 2 and 3

  • Position 2 : Methyl in the target compound minimizes steric hindrance. Trifluoromethyl (as in ) increases electronegativity but may introduce metabolic liabilities.
  • Position 3 : Phenyl in the target compound supports aromatic interactions. Analogs with 4-fluorophenyl (e.g., ) show improved COX-2 selectivity due to fluorine’s electronic effects .

Biological Activity

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to mimic biogenic purines. This structural similarity enhances its potential as a pharmacological agent. The presence of the 4-fluorophenyl group is particularly noteworthy as fluorine substitution can influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. A study conducted on various synthesized derivatives of this class demonstrated that compounds with similar structures inhibited the growth of several cancer cell lines, including MDA-MB-231 (human breast cancer) cells. The results from an MTT assay showed varying degrees of growth inhibition among different derivatives, suggesting that structural modifications can significantly impact anticancer efficacy .

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231TBD
Triazole-linked pyrazolo[1,5-a]pyrimidinesMDA-MB-23115.3
Other derivativesVariousVaries

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a selective inhibitor for several enzymes involved in cancer progression. For instance, compounds derived from this scaffold have shown inhibitory effects on protein kinases and other targets crucial for tumor growth and survival. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against targets such as CSNK2A1 .

Case Studies

  • Antitumor Efficacy in Xenograft Models : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine analogs in xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC). The lead compound exhibited significant tumor growth reduction without noticeable hepatotoxicity, indicating a favorable safety profile for further development .
  • In Vitro Studies : In vitro investigations have shown that certain derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells by modulating intracellular signaling pathways. These findings underscore the potential therapeutic applications of these compounds in oncology .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation : Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-keto esters under acidic conditions (e.g., acetic acid or polyphosphoric acid) .

Substituent Introduction :

  • Suzuki Coupling : Introduce aryl groups (e.g., 4-fluorophenyl) at position 3 using palladium catalysts (Pd(PPh₃)₄) and arylboronic acids .
  • Buchwald-Hartwig Amination : Attach the 7-amine group via palladium-catalyzed cross-coupling with amines.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
Key Optimization : Catalytic systems (e.g., XPhos Pd G3) improve yield (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 12.8° for phenyl ring twist) .
  • HRMS : Verifies molecular weight (e.g., [M+H]⁺ = 405.18 g/mol) .
    Data Table :
TechniqueKey MetricsReference
X-ray DiffractionDihedral angle: 12.8°; R-factor: 0.055
¹H NMRδ 2.1 ppm (isopropyl CH₃)

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Fluorophenyl at Position 3 : Enhances lipophilicity (logP +0.5) and target binding (e.g., Ki = 0.6 nM for A2A receptor antagonism) .
  • Isopropyl at Position 5 : Improves metabolic stability (t₁/₂ > 4 hrs in liver microsomes) .
  • Trifluoromethyl Substitution : Increases enzyme inhibition (IC₅₀ = 12 nM for kinase targets) but may reduce solubility .
    Experimental Design :
    • Compare analogues in enzymatic assays (e.g., radioligand binding for receptor affinity).
    • Use molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. How can contradictory data on off-target effects be resolved?

Methodological Answer: Contradictions (e.g., 5-HT6 vs. A2A receptor selectivity) are addressed via:

Selectivity Profiling : Screen against panels of 100+ receptors/enzymes (e.g., Eurofins Cerep) .

Functional Assays : Use cAMP accumulation (for GPCRs) or β-arrestin recruitment assays to differentiate agonist/antagonist effects .

Crystallography : Resolve binding modes (e.g., trifluoromethyl groups occupying hydrophobic pockets) .
Key Finding : SCH 412348 shows >1000-fold selectivity for A2A over 5-HT6 receptors .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

Methodological Answer:

  • Parkinson’s Disease :
    • 6-OHDA Lesion Rats : Measure L-Dopa-induced rotations (ED₅₀ = 0.3 mg/kg for motor improvement) .
    • Haloperidol Catalepsy : Assess rigidity attenuation (EC₅₀ = 0.1 mg/kg) .
  • Depression :
    • Forced Swim Test (FST) : Reduced immobility time (>30% at 1 mg/kg) indicates antidepressant-like effects .
      Pharmacokinetics : Optimize brain penetration (logBB > 0.3) via logD adjustments (target: 2.5–3.5) .

Q. How can computational methods predict metabolic stability?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS with human liver microsomes (HLM) to detect oxidative (e.g., CYP3A4-mediated) or hydrolytic degradation .
  • QSAR Models : Train algorithms on datasets (e.g., 200+ pyrazolo[1,5-a]pyrimidines) to predict clearance (CLhep < 15 mL/min/kg) .
    Software : Schrödinger’s QikProp or ADMET Predictor.

Q. What crystallographic parameters indicate conformational stability?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular N–H···N bonds (2.1 Å) stabilize the pyrimidine core .
  • Packing Analysis : π-π stacking (3.4 Å between fluorophenyl rings) and C–H···O interactions (2.3 Å) reduce lattice energy .
    Refinement : SHELXL-2018 with R1 < 0.05 and wR2 < 0.15 .

Q. How to address low solubility in aqueous buffers?

Methodological Answer:

  • Formulation Strategies :
    • Use co-solvents (e.g., 10% DMSO/PEG 400) for in vitro assays.
    • Nanoformulation (e.g., PLGA nanoparticles) for in vivo dosing .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at position 7 while maintaining logD < 4 .

Q. What are the critical steps in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Chemistry :
    • Replace batch reactions with flow chemistry (residence time: 10 min, 80°C) for safer handling of exothermic steps .
    • Optimize chromatography (e.g., preparative HPLC with C18 columns, 70% acetonitrile gradient) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring (>98%) .

Q. How to validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) and click chemistry tags for pull-down assays .
  • Cellular Thermal Shift Assay (CETSA) : Measure target protein melting shifts (ΔTm > 2°C) in lysates .
  • PET Imaging : Radiolabel with ¹⁸F (t₁/₂ = 110 min) for in vivo biodistribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.